

# 7-azaindole-6-carboxylic acid chemical structure and IUPAC name

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## Compound of Interest

Compound Name:	<i>1H-pyrrolo[2,3-<i>b</i>]pyridine-6-carboxylic acid</i>
Cat. No.:	B1292559

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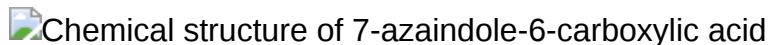
## Technical Guide: 7-Azaindole-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Identification

### Chemical Structure

The chemical structure for 7-azaindole-6-carboxylic acid is presented below. It features a bicyclic system composed of a pyridine ring fused to a pyrrole ring, with a carboxylic acid group substituted at the 6-position. This framework is also known as a pyrrolopyridine.

Chemical structure of 7-azaindole-6-carboxylic acid

## IUPAC Name and Synonyms

- IUPAC Name: **1*H*-pyrrolo[2,3-*b*]pyridine-6-carboxylic acid**<sup>[1]</sup>.
- Common Name: 7-Azaindole-6-carboxylic acid.
- Synonyms: 1,7-Diazaindene, 1,7-Dideazapurine, 7-Aza-1-pyrindine, 7*H*-Pyrrolo(2,3-*b*)pyridine<sup>[2]</sup>.

## Physicochemical and Spectroscopic Data

The quantitative properties of 7-azaindole-6-carboxylic acid are summarized below.

Spectroscopic data provides the characteristic signatures for identifying and characterizing the molecule and its derivatives.

## Physicochemical Properties

Property	Value	Reference
CAS Number	898746-35-5	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	162.15 g/mol	<a href="#">[1]</a>
Purity	≥97% (Typical)	<a href="#">[1]</a>
Appearance	White to off-white or brown crystalline solid	<a href="#">[2]</a>
Solubility	Sparingly soluble in water	<a href="#">[2]</a>
SMILES	O=C(O)C1=C\ C=C2\ C=CN\ C2 =N\ 1	<a href="#">[1]</a>
InChI Key	KYBIRFFGAIFLPM- UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[4]</a>

## Spectroscopic Profile

The 7-azaindole core and the carboxylic acid group exhibit distinct spectroscopic features.

Spectroscopy Type	Characteristic Absorption / Shift	Comments
Infrared (IR)	Broad ~2500-3300 cm <sup>-1</sup> (O-H stretch), ~1700 cm <sup>-1</sup> (C=O stretch)	The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch may be lowered by conjugation.
<sup>1</sup> H NMR	~12-13 ppm (s, 1H, -COOH), ~7-8.5 ppm (Ar-H)	The carboxylic acid proton is typically a broad singlet and highly deshielded. Aromatic protons appear in the downfield region.
<sup>13</sup> C NMR	~165-185 ppm (C=O)	The carbonyl carbon of the carboxylic acid is significantly deshielded.
UV/Vis	n → π* absorption	The azaindole scaffold is a chromophore. The absorption maxima are influenced by substitution and solvent.

## Role in Drug Discovery and Medicinal Chemistry

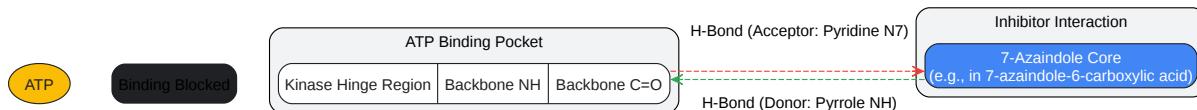
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently employed in the design of therapeutic agents due to its ability to act as a bioisostere of indole and purine systems[5].

## Kinase Inhibition

A primary application of the 7-azaindole moiety is in the development of protein kinase inhibitors[6][7]. Kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their deregulation is linked to diseases like cancer and inflammation[8].

- Mechanism of Action: The 7-azaindole core effectively mimics the adenine fragment of ATP. It forms two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site:

the pyrrole N-H acts as a hydrogen bond donor, and the pyridine nitrogen (N7) acts as a hydrogen bond acceptor[7][8][9]. This bidentate interaction anchors the inhibitor, blocking ATP from binding and thereby inhibiting kinase activity. Several FDA-approved drugs, such as the BRAF inhibitor vemurafenib, are based on this scaffold[6][7].



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Mechanism of 7-azaindole as a kinase hinge binder.

## Induction of Apoptosis

Certain derivatives of 7-azaindole have demonstrated potent cytotoxic and pro-apoptotic activity in cancer cell lines[10][11]. For instance, meriolins, which are synthetic hybrids containing a 7-azaindole core, can induce apoptosis through the intrinsic mitochondrial death pathway[10]. This pathway is critical for programmed cell death and is often dysregulated in cancer. The ability of these compounds to trigger apoptosis even in cells overexpressing anti-apoptotic proteins like Bcl-2 makes them promising candidates for cancer therapy[10].

## Experimental Protocols

### Representative Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

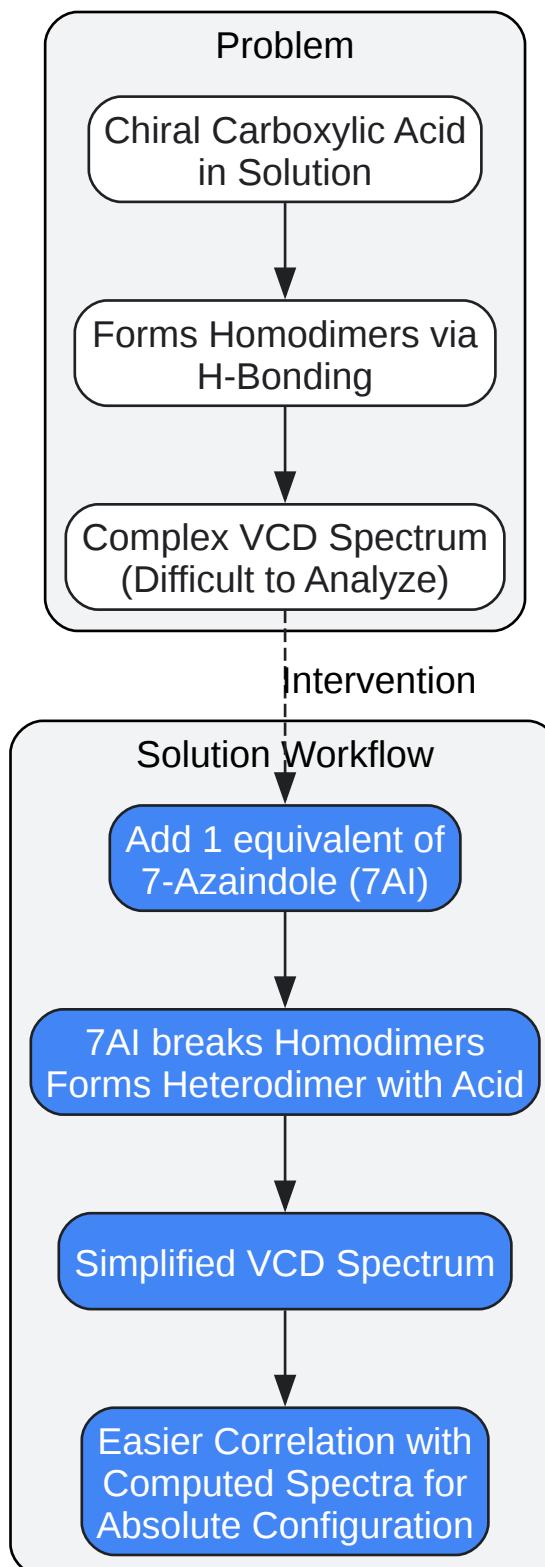
While a specific, detailed synthesis for 7-azaindole-6-carboxylic acid is not readily available in the cited literature, a general and representative protocol for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) can be adapted. The following protocol illustrates the key steps often involved in constructing and modifying the azaindole scaffold.

Protocol: Synthesis via Chan-Lam Coupling and Amide Formation (Adapted from a protocol for 2-carboxamide derivatives[12])

- Chan-Lam Coupling to Introduce an Aryl Group:
  - To a solution of the starting 7-azaindole ester intermediate (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate) in  $\text{CH}_2\text{Cl}_2$  are added the desired arylboronic acid (1.5 equiv.),  $\text{Cu}(\text{OAc})_2$  (1.2 equiv.), and pyridine (2.0 equiv.).
  - The reaction mixture is stirred at room temperature for 12 hours.
  - Upon completion (monitored by TLC or LC-MS), the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
- Saponification to the Carboxylic Acid:
  - The ester from the previous step is dissolved in a mixture of methanol and water.
  - An excess of  $\text{NaOH}$  (e.g., 2 M aqueous solution) is added, and the mixture is stirred at room temperature or heated until the hydrolysis is complete.
  - The methanol is removed in *vacuo*, and the aqueous solution is acidified with  $\text{HCl}$  (e.g., 1 N) to precipitate the carboxylic acid.
  - The solid is collected by filtration, washed with water, and dried to yield the 7-azaindole carboxylic acid intermediate.
- Amide Coupling (Example of further modification):
  - The carboxylic acid (1.0 equiv.) is dissolved in DMF.
  - DIPEA (3.0 equiv.), the desired amine (1.2 equiv.), and a coupling agent such as T3P (1.5 equiv.) are added sequentially.
  - The reaction is stirred at room temperature for 30 minutes to 4 hours.
  - The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.

## Workflow for VCD Spectra Analysis Using 7-Azaindole

Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. However, carboxylic acids often form hydrogen-bonded dimers in solution, which complicates spectral analysis. 7-Azaindole can be used as an additive to break these dimers, simplifying the spectra.



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Workflow for simplifying VCD analysis of carboxylic acids.

## Conclusion

7-Azaindole-6-carboxylic acid is a valuable heterocyclic building block rooted in the medicinally significant 7-azaindole scaffold. Its structure is primed for applications in drug discovery, particularly in the design of kinase inhibitors, leveraging its unique ability to form stable, bidentate hydrogen bonds within ATP-binding sites. The synthetic accessibility of the core and the versatile chemistry of the carboxylic acid group allow for the creation of diverse chemical libraries for screening against various therapeutic targets. The technical protocols and conceptual frameworks presented here provide a guide for researchers aiming to synthesize, characterize, and utilize this compound and its derivatives in drug development and chemical biology.

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